molecular formula C16H12N2O2 B12462827 N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine

N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine

Cat. No.: B12462827
M. Wt: 264.28 g/mol
InChI Key: KYFJQQKLAQMOCU-UHFFFAOYSA-N
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Description

(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine is a complex organic compound that features a benzodioxole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine typically involves the condensation of an indole derivative with a benzodioxole-containing aldehyde. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the desired reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the indole and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.

Scientific Research Applications

(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine involves its interaction with specific molecular targets. The compound’s electron-rich environment allows it to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), by binding to their active sites. This inhibition can lead to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino]-4,5-dimethylfuran-3-carbonitrile
  • Thiophene/Hydrazones
  • C3 amino-substituted chalcone derivatives

Uniqueness

(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine is unique due to its specific combination of a benzodioxole ring and an indole moiety, which imparts distinct electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C16H12N2O2/c1-2-4-14-13(3-1)11(9-18-14)8-17-12-5-6-15-16(7-12)20-10-19-15/h1-9,18H,10H2

InChI Key

KYFJQQKLAQMOCU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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